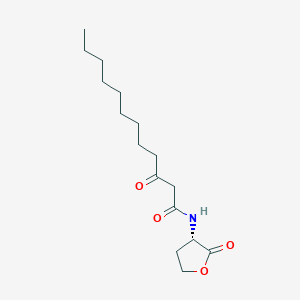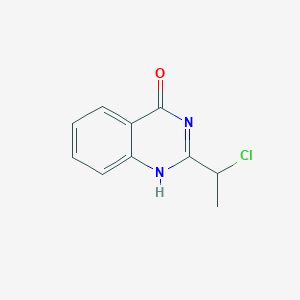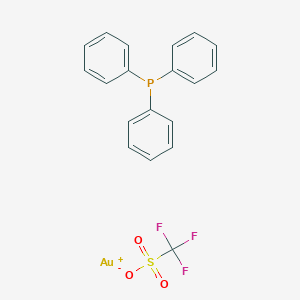
Triphenylphosphinegold(I) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylphosphinegold(I) trifluoromethanesulfonate is a chemical compound with the molecular formula C19H16AuF3O3PS and a molecular weight of 609.33 g/mol . It is a coordination complex where gold is bonded to triphenylphosphine and trifluoromethanesulfonate. This compound is known for its applications in catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenylphosphinegold(I) trifluoromethanesulfonate can be synthesized by reacting triphenylphosphinegold(I) chloride with silver trifluoromethanesulfonate in a suitable solvent such as dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions and purification processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylphosphinegold(I) trifluoromethanesulfonate undergoes various types of reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the trifluoromethanesulfonate ligand is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The gold center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, phosphines, and other nucleophiles. Reactions are often carried out in organic solvents such as dichloromethane or toluene under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can yield new gold complexes with different ligands .
Applications De Recherche Scientifique
Triphenylphosphinegold(I) trifluoromethanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which triphenylphosphinegold(I) trifluoromethanesulfonate exerts its effects involves the activation of substrates through coordination to the gold center. This coordination can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphinegold(I) chloride: Similar in structure but with chloride as the ligand instead of trifluoromethanesulfonate.
Bis(trifluoromethanesulfonyl)imidate (triphenylphosphine)gold(I): Another gold complex with different ligands, used in similar catalytic applications.
Uniqueness
Triphenylphosphinegold(I) trifluoromethanesulfonate is unique due to its specific ligand combination, which imparts distinct reactivity and stability compared to other gold complexes. Its trifluoromethanesulfonate ligand provides unique electronic and steric properties that can influence its catalytic behavior .
Propriétés
IUPAC Name |
gold(1+);trifluoromethanesulfonate;triphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.CHF3O3S.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;/h1-15H;(H,5,6,7);/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNGCXGJNWEWTH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[Au+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15AuF3O3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156397-47-6 |
Source


|
| Record name | (Triphenylphosphine)gold(I) triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

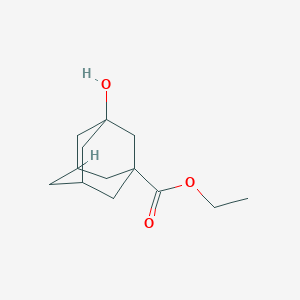
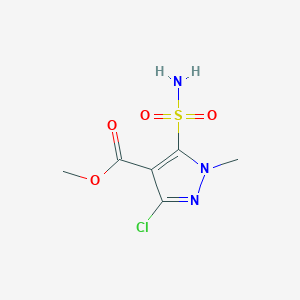
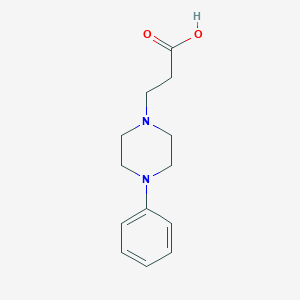
![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)
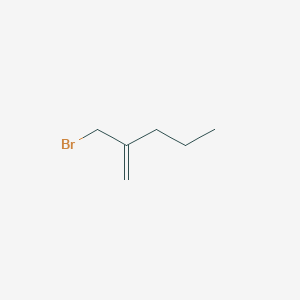
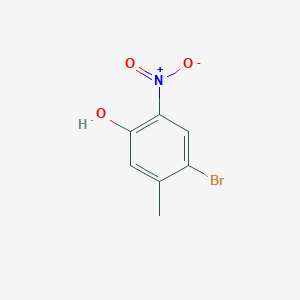
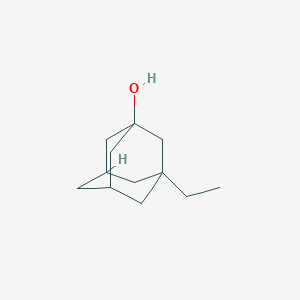
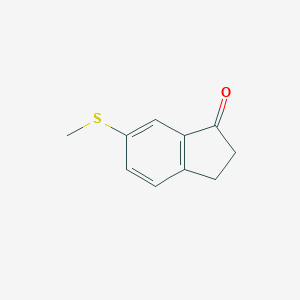
![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)
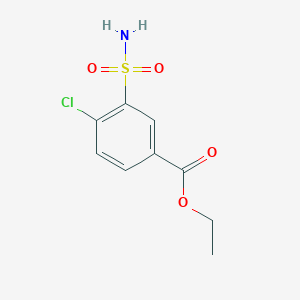
![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)
